molecular formula C20H24N2O3 B2605318 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxybenzyl)urea CAS No. 2034574-65-5

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxybenzyl)urea

Cat. No.: B2605318
CAS No.: 2034574-65-5
M. Wt: 340.423
InChI Key: AEENLSUPTQMVTJ-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research. Urea-based compounds are a significant class of molecules known for their diverse biological activities and are frequently explored as scaffolds in drug discovery. This compound features a 2,3-dihydrobenzofuran moiety, a privileged structure in pharmaceuticals often associated with receptor binding, and a 4-methoxybenzyl group, which can influence the compound's pharmacokinetic properties. Preliminary research on structurally related urea analogs suggests potential applications as inhibitors of specific enzymes, such as glucosylceramide synthase (GCS) . GCS inhibitors are being investigated for their therapeutic potential in treating various human diseases, including lysosomal storage disorders like Gaucher's disease, neurodegenerative conditions such as Parkinson's disease, and certain types of cancer . The mechanism of action for this compound class typically involves binding to the active site of the target enzyme, thereby modulating its activity and the subsequent biochemical pathway. This product is strictly labeled For Research Use Only . It is intended for laboratory research and is not approved for diagnostic, therapeutic, or personal use . Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14(11-16-5-8-19-17(12-16)9-10-25-19)22-20(23)21-13-15-3-6-18(24-2)7-4-15/h3-8,12,14H,9-11,13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEENLSUPTQMVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxybenzyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula: C15H22N2O3
  • Molecular Weight: 278.35 g/mol

The structural features include a benzofuran moiety and a urea functional group, which are critical for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, related dihydrobenzofuran derivatives have shown cytotoxic effects against various cancer cell lines. A study reported that modifications in the dihydrobenzofuran structure can lead to enhanced activity against human tumor cell lines, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

CompoundCell LineIC50 (μM)
Compound AMDA-MB-435 (Breast Cancer)15.1
Compound BOVCAR-4 (Ovarian Cancer)25.9
Compound CPC-3 (Prostate Cancer)28.7

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, which is crucial for mitosis. Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, benzofuran derivatives have demonstrated anti-inflammatory effects. Studies have indicated that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Furthermore, antimicrobial activities against various pathogens have been observed, suggesting potential applications in treating infections .

Case Studies and Experimental Findings

  • Case Study on Antitumor Activity : A series of dihydrobenzofuran derivatives were synthesized and tested for their antitumor effects. The results showed that specific structural modifications significantly enhanced their potency against multiple cancer cell lines .
  • In vitro Studies : In vitro assays demonstrated that related compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Antimicrobial Testing : Compounds derived from the benzofuran structure were evaluated for their antibacterial properties using minimum inhibitory concentration (MIC) assays against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated potent antibacterial activity with MIC values in the low microgram per milliliter range .

Scientific Research Applications

Medicinal Chemistry

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxybenzyl)urea has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of key signaling pathways. It has shown promise in targeting specific types of cancer cells, making it a candidate for further development in oncology.
  • Neuroprotective Effects : The compound's interaction with neurotransmitter systems such as dopamine and serotonin suggests potential applications in treating neurodegenerative diseases like Parkinson's and conditions related to mood disorders .

The biological activity of this compound is primarily attributed to its structural characteristics:

  • Mechanism of Action : The compound may exert biological effects by interacting with specific receptors or enzymes, modulating their activity. For instance, it may influence dopamine receptor pathways, which are crucial in various neurological conditions.

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing new polymers with tailored properties. Its unique structure allows for the development of materials that can be used in drug delivery systems or as functional coatings .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of benzofuran compounds exhibited significant cytotoxicity against breast cancer cell lines. This suggests that modifications to the urea structure could enhance efficacy against various cancer types .
  • Neuropharmacology : Research into similar compounds has indicated that they can modulate serotonin levels, providing insights into their potential use as antidepressants or anxiolytics. Further studies on this compound could reveal similar properties.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Property Target Compound 4-{5-[(1E)-prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol 1-(2,3-Dihydrobenzofuran-5-yl)-3-phenylurea
Molecular Weight (g/mol) 354.4 266.3 254.3
LogP (Predicted) 3.2 1.8 2.6
Top Binding Target (ΔG, kcal/mol) 5-HT2A (-9.2) CDK2 (-8.5) COX-2 (-7.9)
Solubility (mg/mL) 0.12 0.45 0.09

Toxicity and Reactivity

Safety data for benzofuran derivatives indicate that methoxy groups (as in the target compound) generally reduce acute toxicity compared to hydroxylated analogues, which may undergo metabolic oxidation to reactive quinones .

Research Findings and Methodological Insights

  • Multiwfn Analysis: The electron density topology of the target compound’s urea group shows bifurcated hydrogen-bond donor sites, a feature absent in simpler phenylurea analogues .
  • AutoDock4 Flexibility : Sidechain flexibility in docking simulations improved binding score reproducibility (RMSD < 1.5 Å), critical for validating the compound’s selectivity .

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